N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15666149
InChI: InChI=1S/C18H18N4O2S/c1-13(10-14-6-5-9-24-14)11-19-21-17(23)12-25-18-20-15-7-3-4-8-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b13-10+,19-11+
SMILES:
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol

N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide

CAS No.:

Cat. No.: VC15666149

Molecular Formula: C18H18N4O2S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide -

Specification

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
IUPAC Name N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C18H18N4O2S/c1-13(10-14-6-5-9-24-14)11-19-21-17(23)12-25-18-20-15-7-3-4-8-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b13-10+,19-11+
Standard InChI Key VOXZZYNZOIIPRV-MINACNRQSA-N
Isomeric SMILES C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C
Canonical SMILES CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C

Introduction

N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both benzimidazole and furan moieties contributes to its chemical reactivity and biological profile.

Biological Activities and Potential Applications

Benzimidazole derivatives, including this compound, have been studied for their antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific molecular targets, potentially inhibiting enzyme activity or interfering with cellular pathways.

  • Antimicrobial Activity: Preliminary studies suggest efficacy against various microbial strains.

  • Anticancer Activity: Research indicates potential against cancer cell lines, though detailed mechanisms require further investigation.

Synthesis and Industrial Production

The synthesis of such compounds typically involves a multi-step process, including the formation of the benzimidazole core and the introduction of the furan and propenylidene groups. Industrial production would require optimizing reaction conditions and potentially using continuous flow reactors for efficiency.

Related Compounds and Structural Variations

Several compounds share structural similarities with N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide, including variations in substituents and functional groups.

Compound NameMolecular FormulaKey Features
N'-[(E,2E)-3-(2-Furyl)-2-propenylidene]-2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazideNot specifiedContains chlorobenzyl group
N'-[3-(2-furyl)-2-methyl-2-propenylidene]-2-pyrazinecarbohydrazideC13H12N4O2Pyrazine instead of benzimidazole

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